Product packaging for 3,7-Propano-1-benzofuran(Cat. No.:CAS No. 377753-56-5)

3,7-Propano-1-benzofuran

Cat. No.: B14258319
CAS No.: 377753-56-5
M. Wt: 158.20 g/mol
InChI Key: KWGCCWXFKPAXIX-UHFFFAOYSA-N
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Description

3,7-Propano-1-benzofuran is a specialized benzofuran derivative designed for advanced chemical synthesis and drug discovery research. The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and natural products . This specific propano-bridged analog offers a constrained three-dimensional geometry that may be utilized to explore novel chemical space in the development of therapeutic agents. Researchers value this compound as a versatile intermediate. Benzofuran-based structures have demonstrated a wide array of pharmacological activities in scientific studies, including serving as STING agonists with broad-spectrum antiviral potential against human coronaviruses , and exhibiting potent anticancer properties through various mechanisms such as EGFR inhibition and induction of apoptosis . Furthermore, benzofuran derivatives have been investigated as antimicrobial agents, with some acting as inhibitors of Mycobacterium tuberculosis DNA gyrase . The propano bridge in this particular derivative introduces structural rigidity, which can be critical for optimizing ligand-receptor interactions and improving metabolic stability in lead compounds. It is suitable for various synthetic transformations, including further functionalization of the benzofuran core or participation in cross-coupling reactions to create complex molecular architectures for screening against biological targets. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the specific material safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O B14258319 3,7-Propano-1-benzofuran CAS No. 377753-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

377753-56-5

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-oxatricyclo[6.4.0.04,12]dodeca-1(8),3,9,11-tetraene

InChI

InChI=1S/C11H10O/c1-3-8-4-2-6-10-9(5-1)7-12-11(8)10/h2,4,6-7H,1,3,5H2

InChI Key

KWGCCWXFKPAXIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CO3)C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3,7 Propano 1 Benzofuran

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Substructure within a Bridged Context

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In standard benzofurans, the furan (B31954) ring is generally more reactive toward electrophiles than the benzene (B151609) ring. researchgate.net The regioselectivity of the attack on the heterocyclic portion is a subject of interest, with substitution typically occurring at the C2 or C3 position. For the parent benzofuran, frontier orbital calculations suggest that the C2 and C3 positions are the most electron-rich and thus most susceptible to electrophilic attack. researchgate.net

In the context of 3,7-propano-1-benzofuran, the substitution pattern is significantly altered by the bridged structure.

Furan Ring Substitution: The C3 position is part of the bridgehead and is a fully substituted quaternary carbon, rendering it unreactive to typical electrophilic substitution. The C2 position, a protonated carbon, therefore becomes the primary site for electrophilic attack on the furan ring. However, the propano bridge can exert steric hindrance, potentially decreasing the reactivity of the C2 position compared to unconstrained benzofurans.

Benzene Ring Substitution: The propano bridge also influences the benzene moiety. The bridge pulls on the C7 position, which may induce strain and alter the electronic distribution within the benzene ring. Electrophilic substitution on the benzene part of the molecule (at positions C4, C5, or C6) would follow the general principles of electrophilic aromatic substitution, but the regiochemical outcome will be influenced by the directing effect of the fused furan ring and the strain imparted by the bridge.

Studies on related complex benzofuran systems, such as calix researchgate.netbenzofurans, have demonstrated that electrophilic substitution reactions like bromination, formylation, and acylation proceed, indicating the resilience of the benzofuran core to these reaction conditions. researchgate.netthieme-connect.com For instance, Vilsmeier-Haack formylation of certain benzofuran derivatives directs the formyl group to the C2 position. researchgate.net

ReactionReagentTypical Position of Attack (Unsubstituted Benzofuran)Expected Position of Attack (this compound)Reference
Halogenation Br₂, NBSC2 and/or C3C2, C4, C5, or C6 researchgate.net
Nitration HNO₃/H₂SO₄C3 (major), C2 (minor)C2, C4, C5, or C6 chinesechemsoc.org
Friedel-Crafts Acylation RCOCl/AlCl₃C2 and C3 (often low selectivity)C2, C4, C5, or C6 researchgate.net
Formylation (Vilsmeier) POCl₃/DMFC2C2 researchgate.net

Nucleophilic Reactivity and Potential Ring-Opening Pathways of the Benzofuran and Bridging Moieties

The nucleophilic reactivity of the this compound scaffold can be considered at two main sites: the aromatic core and the bridging unit. This reactivity often involves the use of strong bases or organometallic reagents and can lead to either substitution or complete ring-opening.

Deprotonation and Substitution: The most acidic proton on the benzofuran ring system is typically at the C2 position. Lithiation with strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) preferentially occurs at C2 if the position is available. rsc.orgrsc.org This generates a potent nucleophile that can react with various electrophiles. semanticscholar.org In the this compound system, C2 is the most probable site of deprotonation.

However, if the C2 position is blocked, lithiation can be directed elsewhere. For example, protecting the C2 position with a trimethylsilyl (B98337) (TMS) group has been shown to enable lithiation at the C7 position. thieme-connect.com This strategy is highly relevant to the this compound structure, suggesting that functionalization at the bridgehead C7 position is feasible. In some cases, lithiation at C3 can occur if an activating group is present at C2. rsc.orgrsc.org

Ring-Opening Pathways: The furan ring of benzofuran is susceptible to cleavage under certain conditions, a process often facilitated by transition metals or strong reducing agents. researchgate.netkyoto-u.ac.jp These reactions typically cleave the C2–O bond, leveraging the reactivity of the vinyl ether-like functionality within the molecule. kyoto-u.ac.jp

Several key ring-opening mechanisms have been identified:

Reductive Cleavage with Alkali Metals: Treatment of benzofuran with lithium metal can selectively cleave the C2–O bond to generate an o-hydroxystyrene derivative after workup. kyoto-u.ac.jp

Transition Metal-Catalyzed Ring-Opening: Nickel-catalyzed reactions are particularly effective. Under reductive conditions, nickel catalysts can cleave the inert C2–O bond in the presence of alkyl halides or silanes, leading to a variety of functionalized o-alkenylphenols with high stereoselectivity. chinesechemsoc.orgchinesechemsoc.orgacs.orgacs.org This transformation represents a powerful method for skeletal rearrangement, converting the compact heterocyclic scaffold into a more flexible linear structure.

1,2-Metalate Migration: Treatment of 2-halobenzofurans with organometallic reagents like manganese ate-complexes can induce ring-opening via a 1,2-migration mechanism. kyoto-u.ac.jp

The propano bridge in this compound would likely add strain to the furan ring, potentially making it more susceptible to these ring-opening reactions compared to a simple, planar benzofuran.

Reaction TypeReagents/CatalystKey Intermediate/MechanismProduct TypeReference
Lithiation n-BuLi or LDA2-Lithiobenzofuran2-Substituted Benzofuran rsc.org
Reductive Ring-Opening Li powder, e⁻ transfer catalystC2–O bond cleavageo-Hydroxystyrene kyoto-u.ac.jp
Reductive Electrophilic Ring-Opening Alkyl Halide, Ni-catalyst, Zn reductantNi-catalyzed C–O bond cleavage(E)-o-Alkenylphenol chinesechemsoc.orgchinesechemsoc.org
Ring-Opening Hydrosilylation Silane, Ni-catalystNi–H insertion, β–O eliminationortho-Functionalized Phenol acs.orgacs.org
Palladium-Catalyzed Substitution Nucleophile, Pd₂(dba)₃/dppfη³-(Benzofuryl)methyl complex2-Substituted Benzofuran rsc.orgunicatt.it

Cycloaddition Reactivity of the Furan Ring in the Constrained Bridged System

Furans can act as dienes in cycloaddition reactions, most notably the Diels-Alder ([4+2] cycloaddition) and [4+3] cycloaddition reactions. kyoto-u.ac.jpchinesechemsoc.org However, these reactions are often thermodynamically challenging because they require the disruption of the furan's aromaticity. rsc.org For the reaction to be efficient, it typically requires electron-deficient dienophiles or specific catalytic activation.

In this compound, the cycloaddition reactivity of the furan moiety is profoundly impacted by the bridged structure. The propano linker introduces significant ring strain and geometric constraints. This strain could potentially lower the activation energy for cycloaddition by offsetting the energetic penalty of losing aromaticity. Conversely, the rigid structure would impose strict stereochemical control on the approach of the dienophile, potentially favoring specific isomers or inhibiting the reaction altogether if a suitable transition state cannot be achieved.

Computational studies on the [4+3] cycloaddition of furans with oxyallyls indicate that the reaction is a concerted process where stereoselectivity is governed by the conformation of the intermediates. kyoto-u.ac.jp The presence of a rigid bridge, as in this compound, would limit the available conformations, leading to predictable, albeit potentially low, reactivity. Furthermore, force-promoted retro-[4+2] cycloadditions have been demonstrated, where mechanical force can induce the release of furan from an oxanorbornene adduct, highlighting the delicate balance of stability in such systems. researchgate.net

Rearrangement Reactions and Isomerization Dynamics under Various Conditions (e.g., Chalcone rearrangement-based synthesis)

Rearrangement reactions provide powerful methods for accessing complex molecular architectures from simpler precursors. A notable strategy for synthesizing substituted benzofurans involves the rearrangement of 2-hydroxychalcones. researchgate.netpitt.edu This approach is particularly versatile as it allows for the selective synthesis of different benzofuran isomers depending on the reaction conditions. nih.gov

The general process begins with the oxidative rearrangement of a 2-hydroxychalcone (B1664081) derivative, which leads to a key 2,3-dihydrobenzofuran (B1216630) intermediate. This intermediate can then be selectively converted into either a 3-acylbenzofuran or a 3-formylbenzofuran. pitt.edu

Synthesis of 3-Acylbenzofurans: Treatment of the 2,3-dihydrobenzofuran intermediate with a base (e.g., K₂CO₃) or a weak acid in a solvent like THF promotes aromatization through elimination, yielding the 3-acylbenzofuran. pitt.eduorganic-chemistry.org

Synthesis of 3-Formylbenzofurans: Changing the reaction conditions to a strong acid (e.g., p-TsOH) in a highly polar, non-nucleophilic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH) triggers a different pathway. This process is believed to proceed through a diprotonated intermediate that undergoes ring-opening of the THF moiety followed by a recyclization at the ketone, ultimately leading to the 3-formylbenzofuran after aromatization and hydrolysis. organic-chemistry.org

This methodology provides a powerful tool for creating benzofuran scaffolds with specific substitution patterns at the C3 position, which could be adapted to synthesize precursors for bridged systems like this compound.

Starting MaterialReagents/ConditionsProduct TypeYieldReference
2,3-Dihydro-3-benzoylbenzofuranK₂CO₃, THF, rt3-Acylbenzofuran95% pitt.edu
2,3-Dihydro-3-benzoylbenzofuranp-TsOH, (CF₃)₂CHOH, rt3-Formylbenzofuran98% pitt.eduorganic-chemistry.org
2,3-Dihydrobenzofuran with p-Cl-phenyl ketoneK₂CO₃, THF, rt3-Acylbenzofuran (p-Cl)95% researchgate.net
2,3-Dihydrobenzofuran with p-Cl-phenyl ketonep-TsOH, (CF₃)₂CHOH, rt3-Formylbenzofuran (p-Cl)92% researchgate.net

Redox Chemistry of the this compound Scaffold

The redox chemistry of the this compound scaffold can involve both the heterocyclic core and any peripheral functional groups. Benzofuran derivatives are known to participate in redox processes and can exhibit antioxidant properties. nih.govnih.gov

Oxidation: The benzofuran ring system can be susceptible to oxidation. For example, the oxidation of related 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one (B2912547) can form the corresponding carboxylic acid. Fungal metabolism of dibenzofuran (B1670420) has been shown to proceed through hydroxylation followed by oxidative ring cleavage, producing complex carboxylic acids. nih.gov In the this compound system, strong oxidizing agents could potentially lead to the formation of quinone-like structures on the benzene ring or cleavage of the furan ring. The propano bridge itself is an alkane chain and would generally be resistant to oxidation except under very harsh conditions.

The antioxidant activity of many benzofuran derivatives is linked to their ability to scavenge free radicals, a process involving single-electron transfer. nih.govnih.gov The specific substitution pattern on the benzofuran ring system is critical to this activity.

Functional Group Interconversions and Selective Derivatization at Peripheral Sites

Once the this compound core is synthesized, further diversification can be achieved through functional group interconversions at its peripheral sites. The unique structure of the scaffold allows for selective reactions based on the differing reactivity of the furan, benzene, and propane (B168953) components.

Derivatization at C2: As the most reactive site on the furan ring, the C2 position is a prime target for functionalization. As discussed, lithiation at C2 allows for the introduction of a wide array of electrophiles. rsc.orgsemanticscholar.org Furthermore, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, can be used to perform nucleophilic substitution on 2-methyl acetate (B1210297) derivatives of benzofuran, providing access to 2-aminomethyl or 2-thiomethyl compounds. rsc.orgunicatt.it

Derivatization of the Propano Bridge: The propano bridge is an aliphatic chain. If a functional group, such as a ketone or alcohol, were incorporated into the bridge during synthesis, it could be further modified. For example, a ketone could be converted into an oxime or undergo a Wittig reaction, while an alcohol could be esterified or oxidized.

Derivatization of the Benzene Ring: Functional groups on the benzene portion of the molecule (C4, C5, C6) can be introduced via electrophilic substitution and subsequently transformed. For example, a nitro group could be reduced to an amine, which could then undergo diazotization or acylation. Halogen atoms introduced onto the ring are versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. rsc.org

The synthesis of 3-benzoylbenzofurans and their subsequent conversion into pyrazole (B372694) derivatives exemplifies how the core scaffold can be used as a platform to build more complex heterocyclic systems. acs.org

Computational and Theoretical Studies on 3,7 Propano 1 Benzofuran

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and bonding of novel molecules like 3,7-propano-1-benzofuran. jetir.orgrsc.orgosti.govresearchgate.net

Methods and Applications:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, polarizability, and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For benzofuran (B130515) systems, the HOMO is often delocalized across the π-electron system, while the LUMO indicates regions susceptible to nucleophilic attack. umich.edu

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization. jetir.org It provides a detailed picture of the bonding within the molecule, including the interactions between the propano bridge and the benzofuran core, which would be critical for understanding the stability and electronic distribution in this compound.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. jetir.orgumich.edu In benzofuran derivatives, the oxygen atom and the π-rich regions of the aromatic rings are typically areas of negative potential, attracting electrophiles. umich.edu

Theoretical studies on various benzofuran derivatives consistently show that computational methods can accurately predict molecular properties and reactivity. jetir.orgnih.gov For instance, DFT calculations have been used to explain the regioselectivity in the reduction of 2,3-disubstituted benzofurans and to study the nonlinear optical (NLO) properties of 2-phenylbenzofuran (B156813) derivatives. nih.gov These approaches would be directly applicable to analyzing the electronic landscape of this compound.

Conformational Analysis of the Bridged this compound System

The fusion of the propano bridge to the benzofuran framework creates a rigid, polycyclic structure. The inherent strain in this system can be evaluated computationally.

Ring Strain Energy (RSE): RSE can be calculated using computational methods by comparing the energy of the cyclic molecule to an appropriate strain-free acyclic reference. acs.orgacs.org Methods like the G3 method or DFT calculations are used for this purpose. researchgate.net The strain arises from several factors:

Angle Strain: Deviation of bond angles from their ideal values.

Torsional Strain: Eclipsing interactions along bonds.

Transannular Strain: Steric interactions across the ring system.

Studies on other bicyclic and heterocyclic systems show that ring strain significantly influences reactivity. acs.orgresearchgate.net For instance, the release of strain energy can be a powerful driving force in chemical reactions. acs.org In the case of this compound, the propano bridge would likely induce a boat-like or twisted conformation in the newly formed seven-membered ring, leading to considerable strain energy. The stability of this bridged system would be a balance between the aromatic stabilization of the benzofuran core and the destabilizing effects of the ring strain. researchgate.net

The specific geometry of the bridged system is defined by its torsional and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and conformational rigidity.

Torsional Strain: The propano bridge locks the molecule into a specific conformation, leading to torsional strain from eclipsed or gauche interactions, similar to those seen in butane (B89635) and other alkanes. lumenlearning.commasterorganicchemistry.com Computational analysis can quantify this strain by calculating the energy associated with the rotation around the C-C bonds of the bridge, although this rotation is highly restricted.

The table below presents hypothetical, yet plausible, torsional angles for the central C-C bond of the propano bridge in two possible stable conformations of this compound, illustrating how these angles define the system's shape.

Table 1: Illustrative Torsional Angles in this compound Conformations

Conformation Torsional Angle (C3-Cα-Cβ-C7) Torsional Angle (Cα-Cβ-Cγ-C7) Predicted Relative Stability
Twist-Boat ~55° ~-55° More Stable

Note: Data is illustrative and based on known principles of conformational analysis for bridged systems. Cα, Cβ, and Cγ represent the carbons of the propano bridge.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model reaction mechanisms, identify intermediates, and characterize the transition states of reactions involving benzofuran systems. researchgate.netresearchgate.net

Modeling Reaction Pathways: DFT calculations can be used to map the potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway by comparing the activation energies of different possible routes. ruben-group.dewuxiapptec.com For example, the mechanism of electrophilic substitution on benzofurans has been studied computationally, revealing the intermediates and transition states involved. umich.eduoup.comoup.com

Transition State (TS) Characterization: Locating the transition state on the potential energy surface is key to understanding the kinetics of a reaction. A transition state is a first-order saddle point, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. ruben-group.de Computational studies on the synthesis of benzofuran derivatives have successfully modeled transition states for cyclization and other key steps. ruben-group.deacs.org

For this compound, one could model reactions such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the furan (B31954) moiety. The strained propano bridge would likely influence the reactivity and regioselectivity of such transformations compared to a simple, unbridged benzofuran.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Conformational Dynamics: While the this compound system is rigid, MD simulations can reveal the nature and frequency of its vibrational modes and any limited conformational fluctuations. Simulations can show how the molecule explores its local potential energy minimum over time. acs.orgnih.gov

Solvent Effects: MD simulations are particularly useful for studying how a molecule behaves in solution. By explicitly including solvent molecules (e.g., water, organic solvents), one can observe the formation of solvation shells and specific interactions like hydrogen bonding, which can influence the molecule's conformation and reactivity. ualberta.ca

Thermal Properties: MD simulations can be used to study how the molecule's dynamic behavior changes with temperature. This can provide information on the stability of the bridged structure and the energy required to overcome conformational barriers. arxiv.org

For a molecule like this compound, MD simulations could be used to explore the flexibility of the propano bridge and how it affects the accessibility of different parts of the molecule to reactants in a solvent environment. researchgate.netualberta.ca

Quantitative Structure-Reactivity Relationships (QSAR/SAR) via Computational Descriptors

Quantitative Structure-Activity/Reactivity Relationship (QSAR/SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govtandfonline.com These models are heavily reliant on computationally derived molecular descriptors.

Molecular Descriptors: A wide range of descriptors can be calculated using software from a molecule's optimized geometry. These can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges, electrophilicity index (ω). researchgate.netasrjetsjournal.org

Topological Descriptors: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Geometrical/Steric Descriptors: Molecular surface area, volume, and specific steric parameters. tandfonline.com

Building QSAR Models: Once descriptors are calculated for a series of related compounds (e.g., various substituted benzofurans), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity/reactivity. nih.gov

While no QSAR studies on this compound exist, extensive QSAR and SAR analyses have been performed on other benzofuran derivatives for various applications, including as anticancer agents and enzyme inhibitors. mdpi.commdpi.comresearchgate.net These studies have identified key structural features and electronic properties that govern their biological activity. tandfonline.commdpi.com For this compound, descriptors related to its unique, rigid 3D shape and the strain induced by the propano bridge would be critical inputs for any future QSAR model. acs.org

Table 2: Key Computational Descriptors for QSAR/SAR Analysis of Benzofuran Derivatives

Descriptor Type Example Descriptors Relevance
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Electrophilicity Index (ω) Govern reaction mechanisms, polarity, and electrophilic/nucleophilic character. researchgate.net
Steric/Geometrical Molecular Volume, Van der Waals Surface Area (VSA), Sterimol Parameters Describe the size and shape of the molecule, influencing how it fits into an active site. tandfonline.com
Topological Wiener Index, Kier & Hall Connectivity Indices Encode information about molecular branching and structure.

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Indicate the stability and spontaneity of interactions. |

Prediction of Spectroscopic Parameters from First Principlesresearchgate.net

The predominant method for these predictions is Density Functional Theory (DFT). unizar.esemerald.com DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for organic molecules. semanticscholar.org The calculations are performed with a specific basis set, such as 6-311+G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. unizar.esresearchgate.net

The computational workflow for predicting spectroscopic parameters typically involves several key steps:

Geometry Optimization: The process begins with the optimization of the molecule's ground-state geometry. This step finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net For a complex, strained structure like this compound, this is a critical step to ensure the accuracy of subsequent calculations.

Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational modes of the molecule. unizar.es The resulting frequencies and their intensities correspond to the absorption bands in an Infrared (IR) spectrum. These theoretical spectra can be compared with experimental FT-IR data to confirm structural assignments. unizar.esresearchgate.net

NMR Chemical Shift Calculation: To predict Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework. researchgate.nettandfonline.com This method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The calculated shieldings are then converted into chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS). researchgate.net

Electronic Spectra Prediction: The prediction of UV-Visible absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum.

The data generated from these calculations are typically presented in detailed tables, allowing for a direct comparison with experimental results. Although experimental and computational values are seldom identical, a good correlation between them is a strong indicator of the validity of the structural assignment. unizar.es

Illustrative Data Tables for Predicted Spectroscopic Parameters

The following tables are illustrative examples of how first-principles data for this compound would be presented. The specific values are hypothetical and serve to demonstrate the format and type of information generated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) using the GIAO-DFT Method.

Atom NumberPredicted ¹H Chemical Shift (ppm)Atom NumberPredicted ¹³C Chemical Shift (ppm)
H-27.15C-2125.4
H-46.98C-3110.8
H-57.21C-3a128.9
H-67.05C-4122.1
H-8 (endo)2.15C-5129.5
H-8 (exo)2.80C-6120.3
H-91.95C-7155.2
H-10 (endo)2.18C-7a158.6
H-10 (exo)2.85C-831.5
C-925.8
C-1032.1

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments.

Predicted Frequency (cm⁻¹)IntensityAssignment
3075LowC-H stretch (aromatic)
2950MediumC-H stretch (aliphatic, asymmetric)
2865MediumC-H stretch (aliphatic, symmetric)
1610MediumC=C stretch (aromatic ring)
1460StrongC-H bend (aliphatic)
1250StrongC-O-C stretch (asymmetric ether)
1080StrongC-O stretch (aryl ether)
880MediumC-H bend (out-of-plane, aromatic)

These computational approaches provide deep insight into the molecule's characteristics and are invaluable tools for confirming experimental findings and exploring the properties of novel or complex chemical structures.

Advanced Spectroscopic Characterization and Structural Determination of 3,7 Propano 1 Benzofuran

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 3,7-Propano-1-benzofuran, HRMS would be employed to confirm its elemental composition of C₁₁H₁₀O. The exact mass of this molecule is calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. By comparing the experimentally measured mass with the calculated theoretical mass, the molecular formula can be unequivocally established. This technique is crucial in the initial stages of structural analysis, providing a fundamental piece of the puzzle. scispace.comepa.gov The high accuracy of HRMS helps to rule out other potential elemental compositions that might be isobaric, thus narrowing down the possible structures significantly. scispace.com

For instance, in the analysis of related benzofuran (B130515) derivatives, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been instrumental in establishing molecular formulas by providing exact mass measurements. nih.gov This data is often presented as an ion peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. mdpi.com

Table 1: Theoretical vs. Experimental Mass Data for a Representative Benzofuran Derivative

IonTheoretical m/zExperimental m/zDifference (ppm)
[C₁₂H₁₄O₃+H]⁺207.0965207.0962-1.45
[C₁₂H₁₄O₃+Na]⁺229.0784229.0781-1.31

This table illustrates the typical precision of HRMS data for a related benzofuran compound, demonstrating the close agreement between theoretical and measured values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution. weebly.comuobasrah.edu.iq It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. emerypharma.com

¹H NMR: The 1D ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, specific chemical shifts would be expected for the aromatic protons on the benzofuran ring system and the aliphatic protons of the propano bridge.

¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, attached to oxygen).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, COSY would be used to trace the connectivity within the propano bridge and to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. emerypharma.com It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly powerful for connecting different fragments of the molecule, for example, linking the protons of the propano bridge to the carbons of the benzofuran core, thus confirming the "propano" linkage at positions 3 and 7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for a Benzofuran Moiety

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations
2154.37.15 (s)C3, C7a
3104.4--
3a128.5--
4122.07.30 (m)C5, C6, C7a
5124.57.25 (m)C3a, C7
6121.07.20 (m)C4, C7a
7111.57.50 (d, 8.0)C5, C3a
7a155.0--

This table provides an example of the kind of data obtained from NMR experiments for a substituted benzofuran, illustrating how chemical shifts and correlations are used for assignments. mdpi.com

The rigid, bridged structure of this compound can result in stereoisomers. NMR spectroscopy is a key tool for elucidating the relative stereochemistry. nih.govyoutube.com NOESY experiments can reveal through-space interactions between specific protons, which can help to define the orientation of the propano bridge relative to the benzofuran plane.

For chiral molecules, NMR can also be used for chiral analysis through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). acs.org These agents interact with the enantiomers of the target compound to form diastereomeric complexes or derivatives, which will have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. youtube.comacs.org

X-ray Crystallography for Definitive Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive picture of the molecule's three-dimensional architecture in the solid state. nih.govtugraz.at This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. This data would definitively confirm the connectivity of the atoms and the conformation of the propano bridge. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or hydrogen bonding if applicable. tugraz.atresearchgate.net The resulting electron density map allows for the creation of a 3D model of the molecule. nih.gov In many cases, X-ray crystallography is considered the "gold standard" for structural determination of crystalline compounds. mdpi.comresearchgate.net

Table 3: Example Crystallographic Data for a Benzofuran Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.1869(3)
b (Å)18.0636(10)
c (Å)13.1656(7)
β (°)96.763(3)
Volume (ų)1697.28(15)
Z8
R-factor0.0517

This table shows representative crystallographic parameters obtained for a related benzofuran compound, illustrating the type of data generated from an X-ray diffraction experiment. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are highly sensitive to the types of bonds and functional groups present. ksu.edu.samt.com

FT-IR Spectroscopy: In FT-IR, molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, provided there is a change in the dipole moment during the vibration. ksu.edu.sa For this compound, the FT-IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-O-C stretching of the furan (B31954) ether linkage. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides complementary information to FT-IR. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for observing the vibrations of the C=C bonds in the benzene (B151609) ring and the carbon skeleton of the propano bridge. csic.esoatext.com

Together, FT-IR and Raman spectroscopy provide a characteristic "fingerprint" for the molecule, which is useful for identification and for confirming the presence of key functional groups. researchgate.net

Table 4: Characteristic Vibrational Frequencies for Benzofuran Derivatives

Vibrational ModeFT-IR (cm⁻¹)Raman (cm⁻¹)
Aromatic C-H stretch~3100-3000~3100-3000
Aliphatic C-H stretch~2960-2850~2960-2850
Aromatic C=C stretch~1600, ~1475~1600, ~1475
C-O-C stretch~1250-1050Weak

This table provides typical ranges for the key vibrational modes expected for a molecule like this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. nih.govd-nb.info

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light as a function of wavelength. Conjugated systems, such as the benzofuran moiety, exhibit characteristic absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of substituents. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the benzofuran chromophore. researchgate.net

Fluorescence Spectroscopy: For molecules that fluoresce, this technique provides information about the emission of light from an excited electronic state. d-nb.info It is a highly sensitive method that can be used to study the excited state properties of the molecule. The fluorescence spectrum, including the emission maximum and quantum yield, can be influenced by the rigidity of the structure and the molecular environment. The bridged structure of this compound might influence its fluorescence properties compared to more flexible benzofuran derivatives. researchgate.net

Table 5: Representative Photophysical Data for a Benzofuran Derivative

Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
Dichloromethane3504500.65
Cyclohexane3454350.72
Acetonitrile3484550.60

This table illustrates the type of data obtained from UV-Vis and fluorescence spectroscopy for a fluorescent benzofuran derivative, showing the influence of solvent on the photophysical properties. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Properties (if optically active)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structural aspects of optically active chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. ntu.edu.sg While specific CD spectroscopic data for this compound is unavailable due to the absence of published research, a hypothetical application of this technique to a chiral benzofuran derivative can be described.

If a sample of an enantiomerically pure or enriched form of this compound were available, its CD spectrum would provide valuable information about its absolute configuration and conformation in solution. The spectrum is a plot of the difference in absorption (usually expressed as ellipticity) as a function of wavelength.

Key Information Obtainable from a Hypothetical CD Spectrum:

Cotton Effects: The CD spectrum would be expected to show positive or negative peaks, known as Cotton effects, in the regions where the molecule's chromophores absorb light. For a benzofuran derivative, the key chromophore is the benzofuran ring system itself, which has electronic transitions in the ultraviolet (UV) region. The sign (positive or negative) and magnitude of these Cotton effects are characteristic of a specific enantiomer. Its mirror image would produce a CD spectrum of equal magnitude but opposite sign at all wavelengths.

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with the spectrum predicted by theoretical calculations (such as time-dependent density functional theory, TDDFT), it is often possible to determine the absolute configuration (the actual 3D arrangement of atoms) of the chiral centers in the molecule. mdpi.comresearchgate.net This is a common application of CD spectroscopy in modern organic chemistry.

Conformational Analysis: The shape and intensity of the CD signals are highly sensitive to the conformation of the molecule. For a bridged system like this compound, the CD spectrum could provide insights into the preferred puckering or twist of the newly formed rings.

In the absence of experimental data, no data tables can be generated for this compound. The study of chiral benzofuran derivatives is an active area of research, particularly for those with biological activity, and CD spectroscopy remains a critical tool in the stereochemical analysis of these complex molecules. beilstein-journals.orgmdpi.com

Potential Applications in Advanced Organic Synthesis and Materials Science

Development of 3,7-Propano-1-benzofuran as a Novel Privileged Scaffold in Drug Design and Discovery

The benzofuran (B130515) ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a core structure that can bind to multiple biological targets with high affinity. researchgate.netnih.gov This scaffold is present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. researchgate.netrsc.org The value of a privileged scaffold lies in its ability to serve as a template for creating libraries of compounds with diverse pharmacological profiles. nih.govnih.gov

The introduction of a 3,7-propano bridge to the benzofuran core imparts significant conformational rigidity. Unlike the flexible nature of many open-chain molecules, the propano-bridged structure locks the benzofuran system into a well-defined three-dimensional shape. This pre-organization can be highly advantageous in drug design for several reasons:

Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a target protein, a rigid scaffold can lead to higher binding affinity. The molecule does not need to expend as much energy to adopt the correct conformation to fit into a binding pocket.

Improved Selectivity: The defined spatial arrangement of substituents on the this compound scaffold can allow for more precise interactions with a specific target, leading to improved selectivity over other related proteins and reducing off-target effects.

Scaffold for Diverse Functionalization: The rigid framework serves as a robust platform for introducing various functional groups at specific vectors. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and other pharmacological properties.

The development of this compound derivatives as Hsp90 inhibitors illustrates this potential. By hybridizing the benzofuran core with other known pharmacophores, novel classes of inhibitors have been designed and synthesized. nih.gov The rigid scaffold helps to position key interaction groups, such as the 2,4-dihydroxy-5-isopropyl phenyl moiety, within the ATP binding site of Hsp90. nih.gov

Table 1: Comparison of Scaffold Properties for Drug Design

Feature Standard Benzofuran Scaffold This compound Scaffold
Conformation Largely planar, with some flexibility in substituents Rigid, conformationally constrained
Entropy of Binding Higher penalty due to conformational freedom Lower penalty, potentially higher affinity
Selectivity May bind to multiple targets due to flexibility Potentially higher due to defined 3D structure

| Synthetic Utility | Well-established synthetic routes organic-chemistry.org | Provides a unique 3D vector space for SAR |

Application in the Construction of Complex Natural Product Analogues

Natural products containing the benzofuran motif are numerous and often possess significant biological activity. rsc.orgrsc.org The total synthesis of these molecules and their analogues is a major focus of organic chemistry, aimed at confirming their structure, enabling detailed biological evaluation, and providing a platform for creating novel therapeutic agents. rsc.org

The this compound core represents an ideal building block for constructing constrained analogues of complex natural products. In drug discovery, creating analogues of a natural product is a common strategy to improve its potency, selectivity, or pharmacokinetic properties. By replacing a section of a natural product with the rigid propano-benzofuran unit, chemists can lock the molecule into a specific bioactive conformation. This approach helps to:

Identify the Bioactive Conformation: By observing the biological activity of the rigid analogue, researchers can deduce the likely three-dimensional shape the natural product adopts when it binds to its target.

Improve Metabolic Stability: The rigid core can protect otherwise labile parts of a molecule from metabolic degradation, potentially increasing its in-vivo half-life.

Simplify Complex Structures: The synthesis of a complex natural product can be challenging. A rigid analogue based on the this compound scaffold may offer a more synthetically accessible alternative while retaining the key features required for biological activity. For example, the synthesis of the natural product Egonol involves the creation of a key benzofuran intermediate, highlighting the importance of this core in synthetic strategies. nih.gov

Utilization as a Building Block for Supramolecular Architectures and Framework Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.govrsc.org These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

The properties of a MOF are determined by its constituent parts: the metal nodes and the organic linkers. nih.gov The this compound structure, when appropriately functionalized with coordinating groups (e.g., carboxylic acids, pyridines), could serve as a novel, rigid, three-dimensional linker for the synthesis of new MOFs.

Key potential advantages include:

Defined Pore Geometry: The inherent rigidity and defined shape of the propano-bridged linker would translate into highly ordered frameworks with predictable pore structures and dimensions.

Chiral Frameworks: If a chiral version of this compound is used as a linker, it could lead to the formation of chiral MOFs. Such materials are of great interest for enantioselective separations and asymmetric catalysis.

Functional Pore Environments: The benzofuran core itself can be further functionalized. Introducing specific chemical groups into the linker before MOF assembly would allow for the creation of pores with tailored chemical environments, enhancing selectivity for specific guest molecules. The synthesis of zirconium-based MOFs, for instance, demonstrates how linkers with different functional groups can be used to create stable, crystalline frameworks with promising porosity. rsc.org

Exploration in Polymer Chemistry (e.g., Polybenzofuran derivatives)

Benzofuran is a monomer that can undergo cationic polymerization to produce poly(benzofuran), a rigid polymer with high transparency and a high glass-transition temperature. acs.org Recent advances have demonstrated the asymmetric cationic polymerization of benzofuran, leading to optically active polymers with controlled molecular weights. acs.org This control is achieved through a reversible chain-transfer mechanism using chiral additives. acs.org

The polymerization of a this compound monomer would be a significant extension of this work. The propano bridge would introduce even greater rigidity into the polymer backbone compared to standard poly(benzofuran).

Table 2: Predicted Properties of Poly(this compound)

Property Poly(benzofuran) Poly(this compound) (Hypothetical)
Backbone Rigidity High Extremely High
Glass Transition Temp. (Tg) High acs.org Expected to be significantly higher
Thermal Stability Good Expected to be enhanced
Solubility Soluble in common organic solvents Likely reduced due to increased rigidity

| Optical Properties | High transparency acs.org | Expected to retain high transparency |

The resulting polymer, poly(this compound), would likely exhibit enhanced thermal stability and an even higher glass-transition temperature, making it a candidate for high-performance engineering plastics or materials for optical applications where dimensional stability at elevated temperatures is critical. Furthermore, applying asymmetric polymerization techniques to a chiral propano-benzofuran monomer could lead to polymers with unique chiroptical properties.

Role in Optoelectronic and Photochromic Materials Development (e.g., Benzofuran-phenanthrene hybrids)

Benzofuran derivatives are valuable components in the design of materials with interesting photophysical properties. rsc.org They have been incorporated into photochromic molecules and organic light-emitting diodes (OLEDs). rsc.org Photochromic compounds can reversibly change their color and other properties upon exposure to light, making them suitable for applications such as optical data storage and smart windows. scientific.netlabinsights.nl

The synthesis of benzofuran-phenanthrene and benzofuran-pyrene hybrids has shown that fusing a benzofuran ring to a polycyclic aromatic hydrocarbon (PAH) can effectively modify the electronic and photophysical properties of the parent chromophore. rsc.orgrsc.org For example, benzofuran annulation can lead to a bathochromic (red) shift in absorption and emission spectra and can enhance fluorescence quantum yield. rsc.org

Incorporating the this compound scaffold into these systems offers a tool for fine-tuning their properties:

Structural Control: The rigid propano bridge would fix the relative orientation between the benzofuran unit and an attached chromophore (like phenanthrene (B1679779) or pyrene). This structural control can prevent non-radiative decay pathways and potentially enhance fluorescence efficiency.

Tuning Electronic Coupling: The specific angle and distance imposed by the propano bridge would dictate the degree of electronic communication between different parts of the molecule, allowing for precise control over the resulting optoelectronic properties.

Modulating Photochromism: In photochromic diarylethenes, where a light-induced cyclization/ring-opening reaction occurs, the rigidity of the this compound unit could influence the kinetics and efficiency of the photoswitching process. scientific.net

Design and Synthesis of this compound Derivatives for Probing Chemical and Biological Mechanisms

Chemical probes are molecules designed to study and visualize complex processes in chemistry and biology. The this compound scaffold provides a stable and well-defined platform for the construction of such probes. By attaching specific functional groups to this rigid core, researchers can create tools to investigate biological targets or elucidate reaction mechanisms. nih.gov

Derivatives could be designed for various purposes:

Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for the visualization of its localization within cells or its binding to a target protein. The rigid nature of the scaffold would minimize environmental effects on the fluorophore, leading to a more stable and reliable signal.

Photoaffinity Labels: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with a nearby biological target. The rigid scaffold would ensure that the reactive group is positioned precisely, allowing for the identification of specific binding sites on proteins.

Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable the isolation and purification of target proteins through affinity chromatography using streptavidin-coated beads.

Table 3: Potential Functional Groups for Probe Synthesis on a this compound Scaffold

Probe Type Required Functional Group Purpose
Fluorescent Probe Dansyl chloride, Fluorescein, Rhodamine Visualization of target binding/localization
Photoaffinity Label Azide, Diazirine, Benzophenone Covalent labeling of binding partners
Affinity Probe Biotin, Desthiobiotin Pull-down and isolation of target molecules

| Click Chemistry Handle | Alkyne, Azide | Modular attachment of other functional units |

The synthesis of 3-functionalized benzofurans has been shown to be a viable strategy for creating molecules with applications in pesticide development and for studying reaction mechanisms. nih.gov Applying similar synthetic methodologies to the this compound core would open the door to a new class of sophisticated chemical probes for a wide range of scientific investigations.

Future Research Directions and Unexplored Avenues for 3,7 Propano 1 Benzofuran

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 3,7-Propano-1-benzofuran and related bridged systems must prioritize efficiency and sustainability. Current methods for constructing the core benzofuran (B130515) structure often rely on multi-step processes with low yields, harsh conditions, or the use of toxic heavy metals like palladium. mdpi.comnumberanalytics.comelsevier.es Future research should focus on developing greener and more economical synthetic strategies.

Key areas for development include:

Catalyst-Free Methodologies: Exploring reactions that proceed without the need for transition-metal catalysts would significantly reduce costs and environmental impact. mdpi.comnumberanalytics.com This could involve leveraging the inherent reactivity of highly functionalized starting materials.

Green Chemistry Approaches: The use of renewable solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and atom-economical reactions will be crucial. numberanalytics.comresearchgate.net For example, multicomponent reactions (MCRs) offer a promising avenue for constructing complex molecules like bridged benzofurans in a single step, minimizing waste and saving resources. researchgate.net

Novel Cyclization Strategies: Investigating new intramolecular and intermolecular bond-forming processes is essential for building the benzofuran ring system efficiently. nih.gov This includes oxidative cyclizations and radical-mediated cyclizations that can offer alternative pathways to traditional methods. mdpi.comnih.gov

Synthetic StrategyAdvantagesKey Research Focus
Catalyst-Free Synthesis Reduced cost, lower toxicity, simplified purification.Design of highly reactive precursors, exploration of thermal or photochemical activation.
Microwave-Assisted MCRs Shorter reaction times, higher yields, energy efficiency.Optimization of solvent and reactant combinations for bridged system formation. researchgate.net
Radical Cyclizations Access to novel bond disconnections, mild reaction conditions.Development of new radical initiators and terminators compatible with complex substrates. nih.gov

Exploration of Unconventional Reaction Methodologies for Bridged Systems

The unique three-dimensional structure of this compound, characterized by its bridged architecture, calls for the exploration of unconventional reaction methodologies. The strain inherent in such systems can be harnessed to drive unique chemical transformations not observed in simpler, planar molecules.

Future research should investigate:

Strain-Promoted Reactions: The high angle strain within the propano bridge and the fused ring system can be exploited to facilitate ring-opening reactions, cycloadditions, or rearrangements that would otherwise be energetically unfavorable. nih.govresearchgate.net These strain-driven reactions can provide access to complex molecular scaffolds from relatively simple starting materials. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for managing highly reactive intermediates that may be involved in the synthesis or modification of strained bridged systems.

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer alternative energy sources to traditional thermal heating, often leading to unique reactivity and selectivity. researchgate.netresearchgate.net These methods can be used to generate reactive species like radical ions or excited states under mild conditions, which is ideal for manipulating complex and potentially sensitive bridged molecules. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the design of novel compounds with desired properties. numberanalytics.comnumberanalytics.com For a complex target like this compound, these computational tools can significantly accelerate the discovery of new synthetic routes and derivatives.

Key applications include:

Synthesis Planning: ML algorithms can be trained on vast databases of chemical reactions to predict the most efficient and cost-effective synthetic pathways to a target molecule. numberanalytics.com This can save considerable time and resources compared to traditional trial-and-error approaches in the lab.

Reaction Optimization: AI can predict the optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize the yield of a desired product. acs.org This is particularly valuable for complex, multi-parameter reactions often required for bridged systems.

Property Prediction: Machine learning models can predict the physicochemical and biological properties of virtual compounds, allowing researchers to screen large libraries of potential this compound derivatives for specific applications before undertaking their synthesis. numberanalytics.comnih.gov

However, the predictive power of these models is highly dependent on the quality and quantity of the training data. acs.orgacs.org A significant challenge will be the generation of large, unbiased datasets of reactions involving bridged heterocyclic systems.

Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Insight

A deep understanding of reaction mechanisms is fundamental to developing new and improved synthetic methods. Advanced in-situ spectroscopic techniques allow for the real-time observation of reactive intermediates and transition states, providing a detailed picture of how a reaction proceeds. nih.govnih.gov

For the study of this compound synthesis and reactivity, the following techniques will be invaluable:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Can monitor the changes in chemical bonding during a reaction, providing information on the formation and consumption of reactants, intermediates, and products. nih.govresearchgate.net

In-situ X-ray Absorption Spectroscopy (XAS): Probes the electronic structure and local coordination environment of an element, which is particularly useful for understanding the role of metal catalysts in a reaction. nih.govresearchgate.netacs.org

Surface-Enhanced Raman Scattering (SERS): A highly sensitive technique for studying species adsorbed on a surface, making it ideal for elucidating mechanisms in heterogeneous catalysis. chinesechemsoc.org

By combining these techniques with traditional kinetic studies, researchers can gain unprecedented insight into the complex reaction pathways involved in the chemistry of bridged benzofurans.

Computational-Experimental Feedback Loops for Rational Design and Optimization

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical discovery. rsc.orgnih.gov A closed-loop approach, where computational predictions guide experimental efforts and the resulting data is used to refine the computational models, can lead to a more rational and efficient design process. royalcommission1851.orgchinesechemsoc.org

This iterative cycle can be applied to the study of this compound in several ways:

Prediction: Computational methods, such as Density Functional Theory (DFT), can be used to predict the most promising synthetic routes or the properties of new derivatives. numberanalytics.com

Experimentation: The most promising candidates identified through computation are then synthesized and tested in the laboratory.

Refinement: The experimental results are used to validate and improve the accuracy of the computational models, leading to better predictions in the next cycle. rsc.org

This feedback loop minimizes the number of unsuccessful experiments, saves resources, and can uncover non-intuitive structure-activity relationships. rsc.orgroyalcommission1851.org The integration of robotic platforms for automated synthesis and screening can further accelerate this discovery cycle. nih.govchinesechemsoc.org

Investigation of Novel Reactivity Patterns Arising from Bridged Strain and Confinement

The propano bridge in this compound introduces significant ring strain and creates a confined chemical environment. nih.gov These structural features are expected to give rise to novel reactivity patterns that are not observed in non-bridged analogues.

Future research should focus on:

Exploiting Ring Strain: The energy stored in the strained ring system can be released in chemical reactions, providing a thermodynamic driving force for otherwise difficult transformations. nih.govnih.gov This could enable the development of new synthetic methodologies that are specifically tailored to bridged systems.

"On-Water" and "In-Water" Chemistry: The hydrophobic cavity created by the bridged structure could influence reactions performed in aqueous media, potentially leading to rate accelerations or unusual selectivity.

Host-Guest Chemistry: The defined architecture of this compound and its derivatives could allow them to act as hosts for small molecules or ions, opening up possibilities in sensing, catalysis, or materials science.

Unprecedented Rearrangements: The constrained geometry of the bridged system may facilitate novel skeletal rearrangements upon reaction, leading to the formation of unexpected and structurally complex products.

By systematically investigating the reactivity of this strained heterocyclic system, chemists can uncover new fundamental principles of chemical reactivity and develop powerful new tools for organic synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.